molecular formula C9H14N2O2S B8373602 4-Amino-N-Ethylbenzenemethanesulphonamide

4-Amino-N-Ethylbenzenemethanesulphonamide

Cat. No. B8373602
M. Wt: 214.29 g/mol
InChI Key: HIORHUYFUDPGIN-UHFFFAOYSA-N
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Patent
US04816470

Procedure details

A solution of N-ethyl-4-nitrobenzenemethanesulphonamide (4.35 g) in warm ethanol (125 ml) was added to 10% palladium oxide on carbon (0.75 g, 50% aqueous paste) prereduced in ethanol (25 ml) and hydrogenated at atmospheric pressure. Hydrogen uptake (1400 ml) ceased after 20 minutes. The suspension was filtered and the catalyst was washed with methanol (100 ml) and ethanol (100 ml). Evaporation of the combined filtrate and washings produced a grey solid (2.0 g) which was crystallised from isoprpopanol (120 ml) to present the title compound as cream micro needles (1.48 g), m.p. 161°-164°.
Name
N-ethyl-4-nitrobenzenemethanesulphonamide
Quantity
4.35 g
Type
reactant
Reaction Step One
Quantity
125 mL
Type
solvent
Reaction Step One
Name
palladium oxide
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
25 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH2:1]([NH:3][S:4]([CH2:7][C:8]1[CH:13]=[CH:12][C:11]([N+:14]([O-])=O)=[CH:10][CH:9]=1)(=[O:6])=[O:5])[CH3:2].[H][H]>C(O)C.[Pd]=O>[NH2:14][C:11]1[CH:12]=[CH:13][C:8]([CH2:7][S:4]([NH:3][CH2:1][CH3:2])(=[O:6])=[O:5])=[CH:9][CH:10]=1

Inputs

Step One
Name
N-ethyl-4-nitrobenzenemethanesulphonamide
Quantity
4.35 g
Type
reactant
Smiles
C(C)NS(=O)(=O)CC1=CC=C(C=C1)[N+](=O)[O-]
Name
Quantity
125 mL
Type
solvent
Smiles
C(C)O
Name
palladium oxide
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Pd]=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Step Three
Name
Quantity
25 mL
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The suspension was filtered
WASH
Type
WASH
Details
the catalyst was washed with methanol (100 ml) and ethanol (100 ml)
CUSTOM
Type
CUSTOM
Details
Evaporation of the combined filtrate and washings

Outcomes

Product
Name
Type
product
Smiles
NC1=CC=C(C=C1)CS(=O)(=O)NCC
Measurements
Type Value Analysis
AMOUNT: MASS 2 g
YIELD: CALCULATEDPERCENTYIELD 52.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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